Cas no 1021224-08-7 (N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)

N-(3-メチル-1,2-オキサゾール-5-イル)-4-(ピロリジン-1-スルホニル)ベンズアミドは、高度に特異的な分子構造を有する有機化合物です。この化合物は、オキサゾール環とピロリジンスルホニル基を組み合わせた特徴的な骨格を持ち、医薬品中間体や生物学的活性研究における有用性が期待されています。特に、分子内のスルホンアミド部位は標的タンパク質との強い相互作用が可能で、創薬分野での応用が注目されています。安定性に優れ、合成経路が確立されている点も利点です。精密な構造制御が可能なため、薬理活性の最適化研究に適した化合物と言えます。

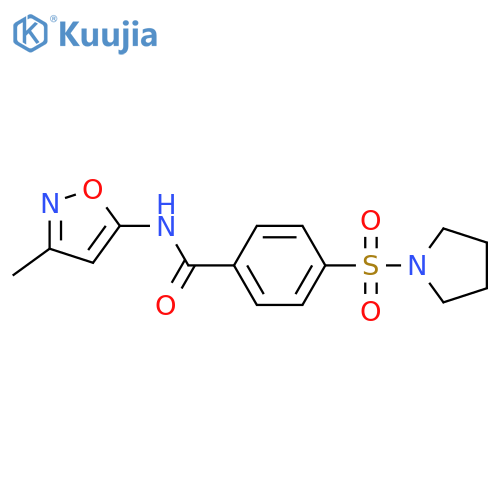

1021224-08-7 structure

商品名:N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

- N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

- AKOS024494479

- VU0633059-1

- 1021224-08-7

- N-(3-methylisoxazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- F5067-0025

-

- インチ: 1S/C15H17N3O4S/c1-11-10-14(22-17-11)16-15(19)12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,19)

- InChIKey: INANZZVYLHZDJY-UHFFFAOYSA-N

- ほほえんだ: C(NC1ON=C(C)C=1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 335.09397721g/mol

- どういたいしつりょう: 335.09397721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5067-0025-40mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-100mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-25mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-20mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-20μmol |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-15mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-10μmol |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-3mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-30mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0025-5mg |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |

1021224-08-7 | 5mg |

$69.0 | 2023-09-10 |

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

5. Back matter

1021224-08-7 (N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量